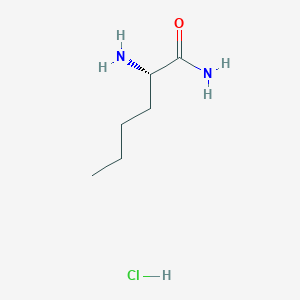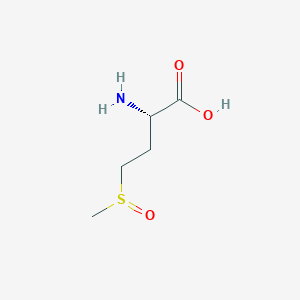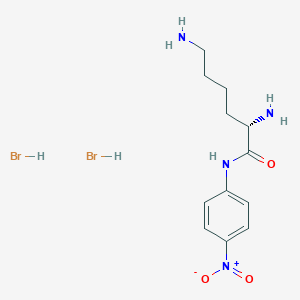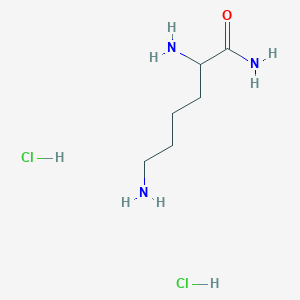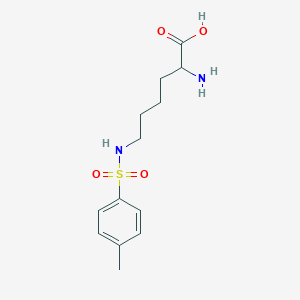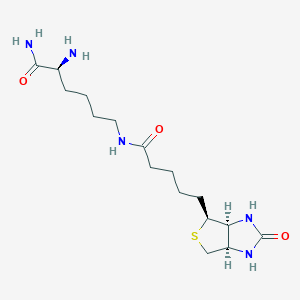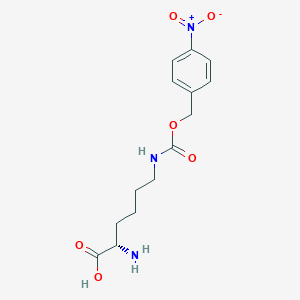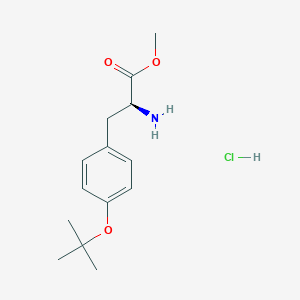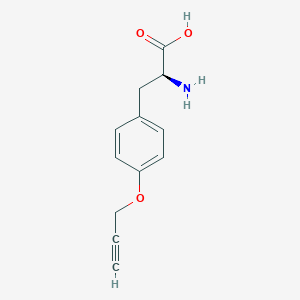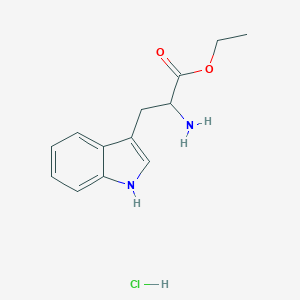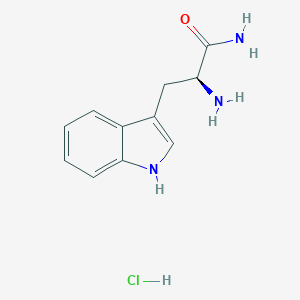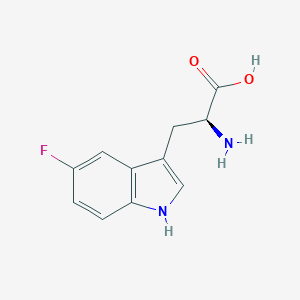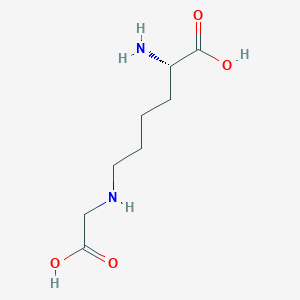
N(6)-carboxymethyllysine
Overview
Description
Nε-(1-Carboxymethyl)-L-lysine is a well-characterized glycoxidation product that belongs to the family of advanced glycation endproducts (AGEs). It is formed through the nonenzymatic glycation and subsequent irreversible oxidation of proteins. This compound accumulates in tissues with age and its rate of accumulation is accelerated in conditions such as diabetes .
Mechanism of Action
Target of Action
N(6)-Carboxymethyllysine (CML), also known as Ne-Carboxymethyl-L-lysine, is an advanced glycation end product (AGE) that primarily targets proteins in the body. AGEs are formed through a non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, and nucleic acids. CML has been found to accumulate in various tissues and is implicated in several pathological conditions, including diabetes, renal failure, and aging-related diseases .
Mode of Action
CML modifies the structure and function of proteins by forming covalent cross-links. This modification can lead to changes in protein conformation, enzymatic activity, protein-protein interactions, and receptor recognition. CML can interact with specific receptors for AGEs (RAGEs), triggering a cascade of intracellular signaling pathways that result in the activation of transcription factors and the expression of pro-inflammatory genes .
Biochemical Pathways
CML affects multiple biochemical pathways. Its interaction with RAGEs activates several signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. These pathways play crucial roles in inflammation, cell proliferation, and apoptosis .
Result of Action
The interaction of CML with its targets leads to various molecular and cellular effects. These include increased oxidative stress, inflammation, cell proliferation, and apoptosis. The accumulation of CML in tissues can lead to tissue damage and dysfunction, contributing to the pathogenesis of several diseases, including diabetes, cardiovascular disease, and neurodegenerative diseases .
Action Environment
The action of CML is influenced by various environmental factors. For instance, hyperglycemia and oxidative stress, common in diabetes, can increase the formation of CML. Dietary intake of foods rich in AGEs can also contribute to the body’s CML load. Furthermore, factors that affect protein turnover, such as aging and renal function, can influence the accumulation and clearance of CML .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nε-(1-Carboxymethyl)-L-lysine is typically formed through the Maillard reaction, which involves the reaction of reducing sugars with amino acids, peptides, or proteins. The reaction conditions often include elevated temperatures and prolonged reaction times to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, the production of Nε-(1-Carboxymethyl)-L-lysine can be achieved through controlled thermal processing of protein-rich foods. The process involves the careful monitoring of temperature and reaction time to optimize the yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Nε-(1-Carboxymethyl)-L-lysine undergoes various chemical reactions, including:
Oxidation: This compound is formed through the oxidation of both carbohydrates and lipids.
Substitution: It can participate in substitution reactions where the carboxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the formation of Nε-(1-Carboxymethyl)-L-lysine include glyoxylic acid and other reactive carbonyl compounds.
Reaction Conditions: Elevated temperatures and prolonged reaction times are typically required to facilitate these reactions.
Major Products Formed: The primary product formed from these reactions is Nε-(1-Carboxymethyl)-L-lysine itself, which can further react to form other advanced glycation endproducts .
Scientific Research Applications
Nε-(1-Carboxymethyl)-L-lysine has several scientific research applications, including:
Comparison with Similar Compounds
Nε-(1-Carboxyethyl)-L-lysine: Another advanced glycation endproduct formed through similar pathways.
Nε-(1-Carboxymethyl)-L-arginine: A related compound formed through the glycation of arginine residues.
Uniqueness: Nε-(1-Carboxymethyl)-L-lysine is unique due to its formation from both carbohydrate and lipid oxidation, making it a versatile biomarker for general oxidative stress . Its accumulation in tissues is also indicative of long-term oxidative damage, distinguishing it from other glycation endproducts .
Properties
IUPAC Name |
(2S)-2-amino-6-(carboxymethylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXSIDPKKIEIMI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCC(=O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904133 | |
| Record name | N(6)-Carboxymethyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5746-04-3 | |
| Record name | Nε-(Carboxymethyl)lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(6)-Carboxymethyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(6)-Carboxymethyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N(6)-CARBOXYMETHYLLYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70YDX3Z2O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N6-Carboxymethyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240347 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the clinical relevance of N(6)-Carboxymethyllysine (CML) in the context of diabetes?
A1: While CML is often cited as a potential contributor to diabetic complications due to its association with advanced glycation end products (AGEs), research suggests its relationship with diabetes might be less direct than previously thought. A study examining CML levels in a community-based population found no significant association between CML and diabetes or HbA1c levels after adjusting for demographics and BMI []. This suggests that CML, when measured by ELISA, may lack specificity as a biomarker for diabetes and might be more closely related to other factors like genetics, kidney function, and inflammation.
Q2: Are there racial disparities in the levels of this compound (CML) and its receptors?
A2: Research indicates significant racial differences in the levels of CML receptors, specifically soluble receptor for AGEs (sRAGE) and endogenous secreted receptor for AGEs (esRAGE) []. Black individuals exhibited considerably lower levels of both sRAGE and esRAGE compared to white individuals, even after adjusting for various factors. These findings highlight the potential influence of genetic and racial background on the levels of these receptors and their potential implications for disease susceptibility and progression.
Q3: How does this compound (CML) compare to other AGEs in terms of its formation and significance as a marker of disease?
A3: Interestingly, research suggests that CML may not be the most prominent AGE formed during certain processes, at least in specific contexts like the drying of black tea []. The study found that methylglyoxal-hydroimidazolones (MG-Hs) were the major AGEs formed during this process, surpassing CML in quantity. This finding challenges the common assumption that CML is always the dominant AGE and highlights the importance of considering the specific context and conditions when evaluating AGE formation and their potential impact.
Q4: What is the role of this compound (CML) in cardiac health?
A4: While CML is often associated with diabetic complications, research suggests its potential role in cardiac health, specifically in the context of fibrosis []. A study demonstrated that CML could induce the production and secretion of collagen types I and III in human cardiac fibroblasts. This finding suggests that CML, alongside other reactive aldehydes, might contribute to cardiac fibrosis, a known risk factor for arrhythmias.
Q5: Are there other reactive aldehydes besides this compound (CML) that contribute to collagen secretion in the heart?
A5: Research has identified other reactive aldehydes, including 3,4‐Dihydroxyphenylacetaldehyde (DOPAL) and 4-hydroxynonenal (HNE), that can stimulate collagen secretion in human cardiac fibroblasts []. Interestingly, DOPAL, a dopamine metabolite, showed a significantly greater effect on collagen secretion compared to both CML and HNE. These findings highlight the potential role of various reactive aldehydes, beyond CML, in promoting cardiac fibrosis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
